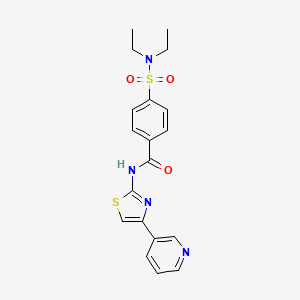
4-(N,N-diethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as DZ-2384, is a novel tubulin-binding agent that has shown promising results in preclinical studies as an anticancer agent. The compound was first synthesized in 2014 by researchers at Duke University and has since been the subject of numerous scientific studies.
科学的研究の応用
Pesticide Detection
This compound has been utilized in the development of luminescent metal–organic frameworks (MOFs) for the detection of pesticides. The pyridine component of the compound contributes to the strong blue-green emission, which is sensitive to the presence of pesticides like 2,6-dichloro-4-nitroaniline, allowing for efficient and quantitative detection .
Synthesis of Metal Complexes
The pyridin-3-yl moiety in the compound serves as a ligand in the synthesis of metal complexes. These complexes have been studied for their potential applications in constructing metal–organic frameworks . The unique structure of the compound aids in the formation of various geometries and topologies in these frameworks .
Enhanced Electrochemiluminescence (ECL)
The compound’s structure, featuring a pyridin-3-yl group, is advantageous in the field of ECL. It has been used to develop enhanced ECL strategies through in situ coordination interactions between MOF emitters and coreactants, which could lead to advancements in bioanalytical and diagnostic applications .
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-23(4-2)28(25,26)16-9-7-14(8-10-16)18(24)22-19-21-17(13-27-19)15-6-5-11-20-12-15/h5-13H,3-4H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHLGMNEPOLDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

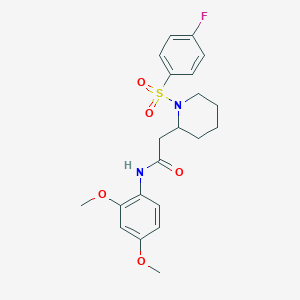
![2-Chloro-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B2559937.png)
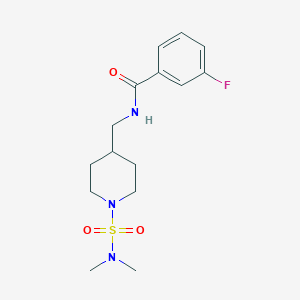

![3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate](/img/structure/B2559943.png)
![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)

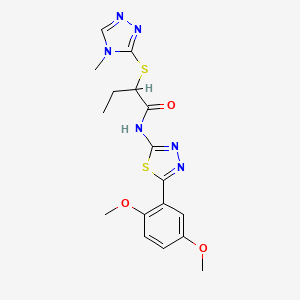
![N-[5-Cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2559948.png)
![3-(3-fluorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2559949.png)
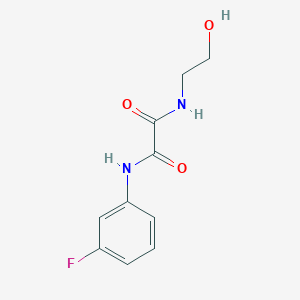
![2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2559953.png)
![4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2559954.png)
![2,5-dichloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2559956.png)